

Application Note: High-Yield Expression and Purification of Recombinant Carboxypeptidase G2 (CPG2)

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Compound of Interest

Compound Name: Carboxypeptidase G2 (CPG2)
Inhibitor

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Audience: Researchers, scientists, and drug development professionals.

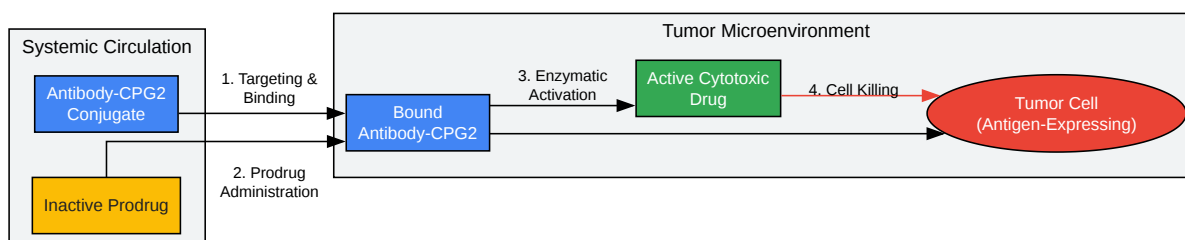
Introduction

Carboxypeptidase G2 (CPG2), also known as glucarpidase, is a zinc-dependent dimeric metalloenzyme originally isolated from *Pseudomonas* sp. strain RS-16.[1] Each subunit of the homodimer has a molecular weight of approximately 42 kDa.[1][2] The enzyme catalyzes the hydrolytic cleavage of the C-terminal glutamate residue from folic acid and its analogs, such as the chemotherapeutic agent methotrexate (MTX).[1][3] This catalytic activity is central to its two primary applications in medicine: 1) the detoxification of high-dose MTX in patients to mitigate systemic toxicity, and 2) its use in Antibody-Directed Enzyme Prodrug Therapy (ADEPT).[4][5] In ADEPT, a CPG2-antibody conjugate is targeted to tumor cells, followed by the administration of a non-toxic prodrug which is then converted into a potent cytotoxic agent specifically at the tumor site.[5][6]

The production of highly pure and active recombinant CPG2 is crucial for these therapeutic strategies. While expression in *E. coli* can be robust, challenges such as the formation of insoluble inclusion bodies often arise.[3][7] This application note provides a detailed protocol for the high-yield expression of soluble, His-tagged recombinant CPG2 in *E. coli* by optimizing expression conditions. It also details a single-step purification method using nickel-affinity chromatography and a standard protocol for assessing enzyme activity.

Mechanism of Action in ADEPT

The core principle of CPG2-based ADEPT is the localized activation of a prodrug. An antibody, specific to a tumor-associated antigen, is conjugated to the CPG2 enzyme.[5] This conjugate circulates and binds to tumor cells. After the unbound conjugate is cleared from the bloodstream, a non-toxic prodrug (e.g., a nitrogen mustard l-glutamate) is administered.[3][5] At the tumor site, CPG2 cleaves the glutamate moiety from the prodrug, releasing the active, highly cytotoxic agent to kill the cancer cells while minimizing damage to healthy tissues.[6]



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Caption: CPG2 mechanism in Antibody-Directed Enzyme Prodrug Therapy (ADEPT).

Data Summary

Successful expression and purification of CPG2 can yield significant quantities of active enzyme. Codon optimization of the CPG2 gene for E. coli expression has been shown to dramatically increase yields, with the enzyme constituting up to 60% of the total host protein.[4] The kinetic properties of the enzyme are critical for its function and are typically assessed using methotrexate as a substrate.

Parameter	Value	Reference
Expression System	E. coli BL21(DE3)	[1][2]
Typical Soluble Yield	80 - 250 mg/L of culture	[1][2][7]
Purity (Post Ni-NTA)	>90%	[1][8]
Molecular Weight	~42 kDa (monomer), ~83 kDa (dimer)	[1][9]

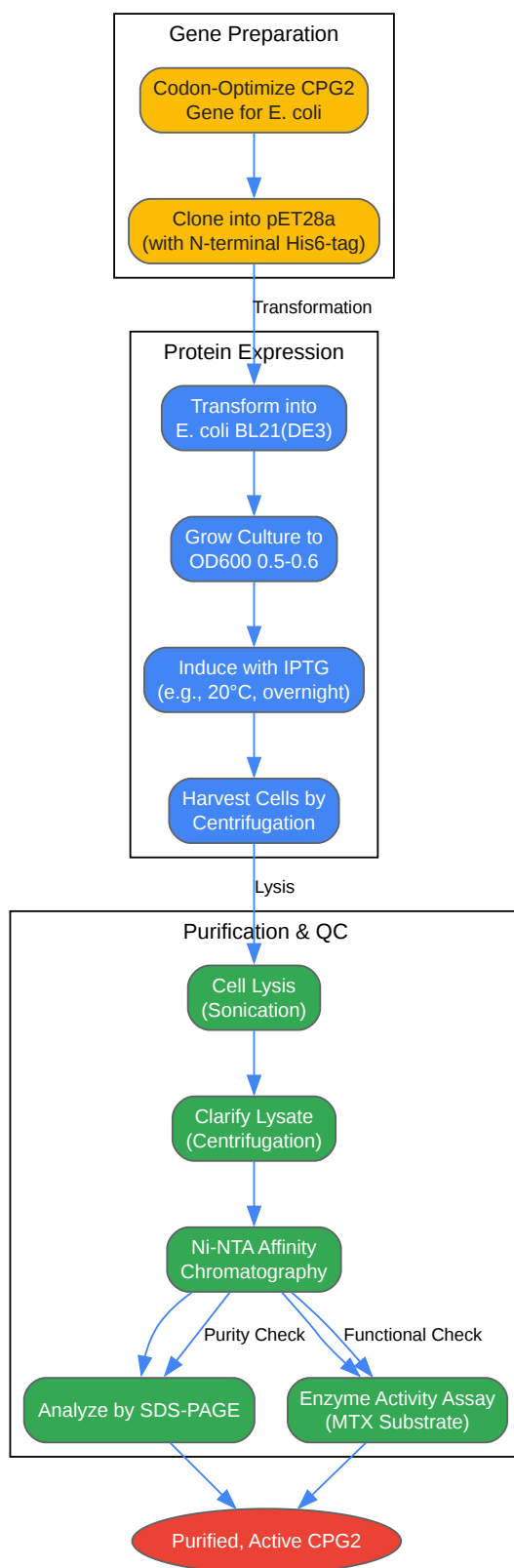
Table 1: Typical Yields for Recombinant CPG2 Expression and Purification.

Substrate	Km (μM)	Vmax (μmol/min/mg)	Specific Activity (nmol/min/mg)
Methotrexate (Ps CPG2)	171.7	52.6 (μM/min)	62.6
Methotrexate (Ac CPG2)	44.99	48.90	N/A
Folate (Ac CPG2)	31.36	125.80	N/A

Table 2: Reported Kinetic Parameters of Purified Recombinant CPG2 from *Pseudomonas* sp. (Ps) and *Acinetobacter* sp. (Ac). [1][10]

Experimental Workflow

The overall process involves synthesizing a codon-optimized gene, cloning it into a suitable expression vector, transforming the vector into an *E. coli* host, inducing protein expression, and finally purifying the active enzyme.



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Caption: Overall workflow for recombinant CPG2 expression and purification.

Detailed Experimental Protocols

Protocol 1: Gene Synthesis and Cloning

- **Gene Design:** Synthesize the gene encoding CPG2 from *Pseudomonas* sp. strain RS-16, codon-optimized for expression in *E. coli*.[\[4\]](#)
- **Vector Integration:** Design the synthetic gene to include flanking restriction sites (e.g., NdeI and HindIII) for directional cloning into a bacterial expression vector such as pET28a.[\[1\]](#)[\[3\]](#)
This vector appends an N-terminal His₆ tag, which is crucial for purification.
- **Ligation and Transformation:** Digest both the synthetic gene and the pET28a vector with the chosen restriction enzymes. Ligate the CPG2 gene into the vector using T4 DNA ligase. Transform the resulting construct into a cloning host like *E. coli* DH5 α for plasmid amplification and sequence verification.

Protocol 2: Protein Expression

- **Host Transformation:** Transform the sequence-verified pET28a-CPG2 plasmid into an expression host strain, such as *E. coli* BL21(DE3).[\[3\]](#)
- **Starter Culture:** Inoculate a single colony into 10-50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 50 μ g/mL kanamycin for pET28a). Incubate overnight at 37°C with shaking (200 rpm).
- **Large-Scale Culture:** Inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6.[\[1\]](#)[\[3\]](#)
- **Induction:** Cool the culture to the desired induction temperature. To maximize the yield of soluble protein and minimize inclusion body formation, induce expression at a lower temperature.[\[1\]](#) Add isopropyl- β -D-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[\[1\]](#)[\[11\]](#)
- **Incubation:** Incubate the culture for an extended period at the lower temperature (e.g., overnight at 20°C or for 30 hours at 25°C) with shaking.[\[1\]](#)[\[9\]](#)

- Harvesting: Harvest the cells by centrifugation at 4,000-5,000 x g for 20 minutes at 4°C.[1][3]
The resulting cell pellet can be stored at -80°C or used immediately.

Protocol 3: Protein Purification (Ni-NTA Chromatography)

- Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 20 mM Tris pH 8.0, 50 mM NaCl).[1] Disrupt the cells by sonication on ice (e.g., 5 cycles of 30-second pulses followed by 1-minute rests).[1]
- Lysate Clarification: Centrifuge the lysate at 14,000 rpm for 30 minutes at 4°C to pellet cell debris and insoluble proteins.[1] Carefully collect the supernatant, which contains the soluble His-tagged CPG2.
- Column Preparation: Equilibrate a Ni-NTA affinity column with 5-10 column volumes of Binding Buffer (e.g., 20 mM Tris pH 8.0, 50 mM NaCl, 20 mM imidazole).[1]
- Protein Binding: Load the clarified supernatant onto the equilibrated column. Allow the lysate to pass through the resin, enabling the His-tagged CPG2 to bind.
- Washing: Wash the column with 10-20 column volumes of Wash Buffer (same as Binding Buffer) to remove non-specifically bound proteins.
- Elution: Elute the purified CPG2 from the column using Elution Buffer (e.g., 20 mM Tris pH 8.0, 50 mM NaCl, 250-400 mM imidazole).[1][12] Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
- Buffer Exchange (Optional): Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer (e.g., Tris-HCl, pH 7.3) using dialysis or a desalting column.

Protocol 4: CPG2 Activity Assay

This protocol is based on the spectrophotometric measurement of methotrexate (MTX) hydrolysis.[1][3]

- **Reaction Mixture:** Prepare a reaction mixture in a quartz cuvette containing 100 mM Tris-HCl (pH 7.3), 0.2 mM ZnSO₄, and 60 μM MTX.[3] Note: CPG2 is a zinc-dependent enzyme, so the inclusion of ZnSO₄ is essential for activity.[4]
- **Equilibration:** Incubate the cuvette at 37°C for 5-10 minutes to allow the temperature to equilibrate.[3]
- **Initiate Reaction:** Add a known amount of purified CPG2 enzyme (e.g., final concentration of 3-16 μg/mL) to the cuvette and mix immediately.[1][3]
- **Measurement:** Place the cuvette in a spectrophotometer maintained at 37°C. Measure the decrease in absorbance at 320 nm over time (e.g., at 5-minute intervals).[3] The cleavage of MTX by CPG2 results in a reduction in absorbance at this wavelength.
- **Calculation:** The rate of reaction can be calculated from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of MTX. One unit of CPG2 activity is defined as the amount of enzyme required to convert 1 μmol of substrate to product per minute under the specified conditions.[9]

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